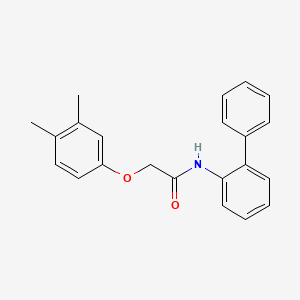
N-2-biphenylyl-2-(3,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-biphenylyl-2-(3,4-dimethylphenoxy)acetamide, commonly known as BPPAAD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPPAAD has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用机制
The mechanism of action of BPPAAD involves its interaction with various molecular targets in the body. BPPAAD has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It also modulates the activity of ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels, which are involved in pain perception and neuronal excitability.
Biochemical and Physiological Effects:
BPPAAD has been found to exert various biochemical and physiological effects in the body. It reduces the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation. BPPAAD also modulates the activity of pain-sensing neurons by reducing the release of neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP). Additionally, BPPAAD reduces the excitability of neurons in the brain, thereby exhibiting anticonvulsant properties.
实验室实验的优点和局限性
BPPAAD has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It exhibits potent pharmacological properties, making it an ideal candidate for studying the mechanisms of action and potential therapeutic applications. However, BPPAAD also has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, BPPAAD has not been extensively studied for its toxicity profile, which can limit its use in preclinical studies.
未来方向
There are several future directions for research on BPPAAD. One potential area of study is its potential therapeutic applications in neurological disorders, such as epilepsy and neuropathic pain. Additionally, further research is needed to elucidate the mechanism of action of BPPAAD and its molecular targets in the body. Finally, studies on the toxicity profile of BPPAAD are needed to assess its safety for use in preclinical and clinical studies.
Conclusion:
In conclusion, BPPAAD is a synthetic compound that exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. Its multi-step synthesis method has been well-established, and it has been extensively studied for its potential therapeutic applications. However, further research is needed to elucidate its mechanism of action, molecular targets, and toxicity profile. BPPAAD has significant potential for use in the development of novel therapeutics for various disease conditions.
合成方法
The synthesis of BPPAAD involves a multi-step process that begins with the reaction of 3,4-dimethylphenol with 2-bromobiphenyl in the presence of a base to form 2-(3,4-dimethylphenoxy)biphenyl. This intermediate is then reacted with chloroacetyl chloride to form N-(3,4-dimethylphenoxy)-2-(2-chloroacetyl) biphenylamine, which is subsequently treated with sodium hydroxide to yield BPPAAD.
科学研究应用
BPPAAD has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. BPPAAD has also been reported to possess analgesic effects by modulating the activity of pain-sensing neurons. Additionally, BPPAAD has been found to exhibit anticonvulsant properties by reducing the excitability of neurons in the brain.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-12-13-19(14-17(16)2)25-15-22(24)23-21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPSJIOTMSGWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

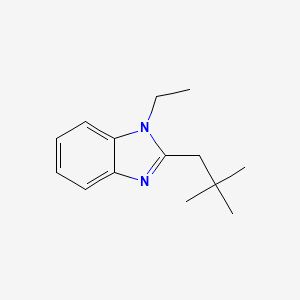

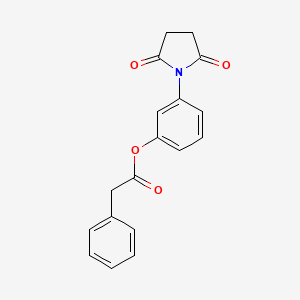
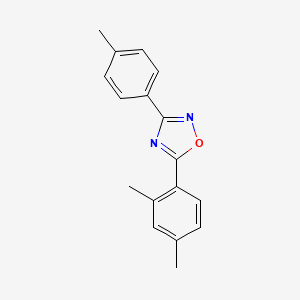
![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)
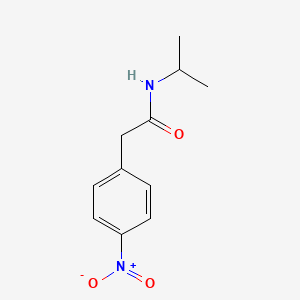
![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5748869.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748876.png)
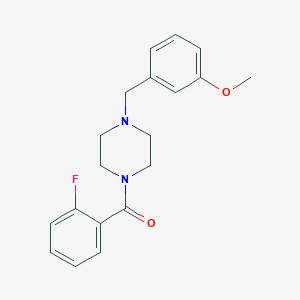
![2-[(2,2-dimethylpropanoyl)amino]-N-isobutylbenzamide](/img/structure/B5748896.png)
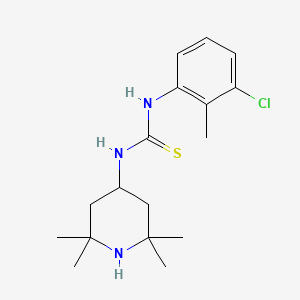

![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)
![2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)